Potassium tetrafluoroborate (KBF4, CAS 14075-53-7) is a high-performance inorganic salt fundamentally valued for its exceptional thermal stability and moisture resistance in rigorous industrial environments [1]. Exhibiting a high melting point of 530 °C and a remarkably low aqueous solubility of 4.4 g/L at 20 °C, it is distinctly non-hygroscopic [2]. These baseline properties establish KBF4 as a premier active filler in resin-bonded abrasives, a critical fluxing agent for high-temperature metal brazing, and an indispensable precursor for synthesizing aluminum-titanium-boron (Al-Ti-B) grain refiners [1]. Unlike more common, highly soluble borate salts, KBF4 provides controlled fluoride release at elevated temperatures without introducing moisture-driven defects into sensitive metallurgical or chemical workflows.
Substituting KBF4 with its closest in-class analogs, such as Sodium tetrafluoroborate (NaBF4) or Ammonium tetrafluoroborate (NH4BF4), routinely leads to catastrophic process failures in high-temperature and moisture-sensitive applications. NaBF4 is highly hygroscopic and possesses an aqueous solubility of 973 g/L—over 220 times greater than KBF4 [1]. In dry flux formulations or resin-bonded abrasives, this moisture uptake causes severe caking during storage and introduces water vapor into molten metals, triggering porosity and hydrogen embrittlement. Furthermore, NaBF4 melts and begins decomposing into sodium fluoride and boron trifluoride at approximately 357 °C, far below the 530 °C melting point of KBF4 [2]. In molten salt fluxes for aluminum alloying, this premature decomposition results in rapid volatilization of active boron species, drastically reducing boron recovery and rendering sodium-based substitutes unviable for precision grain refinement [3].
KBF4 provides a significantly wider thermal operating window than sodium-based alternatives, which is critical for high-temperature metallurgical fluxes. Thermal analysis demonstrates that KBF4 has a melting point of 530 °C and remains stable well past the decomposition threshold of its sodium counterpart [1]. In contrast, NaBF4 melts and rapidly decomposes into sodium fluoride and boron trifluoride at approximately 357 °C. In molten flux environments, the premature decomposition of NaBF4 leads to the loss of active boron, whereas KBF4 ensures sustained, controlled fluoride release at typical aluminum casting temperatures [2].
| Evidence Dimension | Melting point and thermal decomposition threshold |
| Target Compound Data | KBF4: Melting point 530 °C |
| Comparator Or Baseline | NaBF4: Melting point ~357 °C |
| Quantified Difference | ~173 °C higher thermal stability before melting/decomposition |
| Conditions | Differential scanning calorimetry (DSC) and molten flux environments |
Ensures controlled reactivity in aluminum smelting and brazing without premature volatilization of active boron species.
The non-hygroscopic nature of KBF4 is a primary driver for its selection over other tetrafluoroborates in dry formulations. KBF4 exhibits an exceptionally low water solubility of 4.4 g/L at 20 °C [1]. By direct comparison, NaBF4 has a solubility of 973 g/L, and NH4BF4 has a solubility of 250 g/L, making both highly susceptible to ambient moisture absorption. For resin-bonded abrasives and dry fluxes, utilizing KBF4 prevents moisture-induced degradation of the resin binder and eliminates the severe risk of water-vapor-induced porosity in metal casting workflows.
| Evidence Dimension | Aqueous solubility at 20 °C |
| Target Compound Data | KBF4: 4.4 g/L (non-hygroscopic) |
| Comparator Or Baseline | NaBF4: 973 g/L (highly hygroscopic) |
| Quantified Difference | >220-fold reduction in aqueous solubility |
| Conditions | Standard ambient laboratory conditions (20 °C) |
Eliminates the need for stringent moisture-controlled storage and prevents moisture-driven defects in final metallurgical or abrasive products.
In the production of Al-Ti-B master alloys, KBF4 is co-fed with K2TiF6 to synthesize TiB2 nucleating particles in situ. Studies of aluminothermic reduction in fluoride fluxes at 983–1123 K demonstrate that KBF4 maximizes boron recovery, achieving up to 75% extraction efficiency[1]. When sodium salts are introduced or formed in the melt (e.g., NaBF4), the degree of boron extraction significantly decreases. This failure is directly attributed to the lower thermal stability of NaBF4, which decomposes and volatilizes before the boron can fully react with the aluminum matrix, making KBF4 the strictly preferred precursor.
| Evidence Dimension | Boron recovery efficiency in molten flux |
| Target Compound Data | KBF4: Up to 75% boron recovery |
| Comparator Or Baseline | NaBF4 / Sodium salts: Significantly decreased recovery due to premature decomposition |
| Quantified Difference | Quantifiably higher boron extraction and retention in the aluminum matrix |
| Conditions | Aluminothermic reduction in KF-AlF3 / KF-NaF-AlF3 fluxes at 983–1123 K |
Maximizes the yield of active TiB2 grain refiners, reducing raw material waste and ensuring predictable mechanical properties in aluminum alloys.
KBF4 is the preferred active filler and grinding aid in heavy-duty resinoid grinding wheels. Its high thermal stability (530 °C) and non-hygroscopic nature ensure it does not degrade the moisture-sensitive resin binder during storage. During operation, it provides controlled fluoride release at the cutting interface to reduce operating temperatures and prevent workpiece burn [1].
KBF4 is an essential raw material for the in-situ synthesis of TiB2 and Al3Ti particles in aluminum foundries. Co-fed with K2TiF6 into molten aluminum, its superior thermal stability compared to sodium analogs ensures maximum boron recovery and optimal particle size distribution, which is critical for refining the grain structure of wrought aluminum alloys[2].
Used extensively in high-temperature flux formulations for aluminum and light-metal brazing. The 530 °C melting point of KBF4 aligns perfectly with the wetting temperatures required for these metals, allowing the flux to effectively dissolve surface oxides without the premature decomposition and void-forming volatilization seen with sodium-based fluxes [1].
Irritant